molecular formula C23H27N5O2S B12781751 4-Thiazolecarboxylic acid, 2-(((cyclohexylamino)((2-methyl-4-quinolinyl)amino)methylene)amino)-, ethyl ester CAS No. 71079-22-6

4-Thiazolecarboxylic acid, 2-(((cyclohexylamino)((2-methyl-4-quinolinyl)amino)methylene)amino)-, ethyl ester

Cat. No.: B12781751
CAS No.: 71079-22-6
M. Wt: 437.6 g/mol
InChI Key: MKQCTDFHNGWRNK-UHFFFAOYSA-N
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Description

4-Thiazolecarboxylic acid, 2-(((cyclohexylamino)((2-methyl-4-quinolinyl)amino)methylene)amino)-, ethyl ester is a complex organic compound that belongs to the class of thiazolecarboxylic acids. This compound is characterized by its unique structure, which includes a thiazole ring, a quinoline moiety, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolecarboxylic acid, 2-(((cyclohexylamino)((2-methyl-4-quinolinyl)amino)methylene)amino)-, ethyl ester typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the quinoline moiety and the cyclohexylamino group. The final step usually involves esterification to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.

    Reduction: Reduction reactions may target the thiazole ring or the quinoline moiety.

    Substitution: The compound can undergo substitution reactions, especially at the amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities. This could include antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets such as enzymes or receptors.

Medicine

In the field of medicine, the compound may be explored for its therapeutic potential. This could involve preclinical studies to evaluate its efficacy and safety in treating specific diseases or conditions.

Industry

In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it suitable for specific industrial processes.

Mechanism of Action

The mechanism of action of 4-Thiazolecarboxylic acid, 2-(((cyclohexylamino)((2-methyl-4-quinolinyl)amino)methylene)amino)-, ethyl ester is likely to involve interactions with specific molecular targets. This could include binding to enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolecarboxylic acids: Compounds with similar thiazole ring structures.

    Quinoline derivatives: Compounds with similar quinoline moieties.

    Ethyl esters: Compounds with similar ester functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer specific chemical and biological properties. Compared to other thiazolecarboxylic acids or quinoline derivatives, this compound may exhibit distinct reactivity or biological activity due to its unique structure.

Properties

71079-22-6

Molecular Formula

C23H27N5O2S

Molecular Weight

437.6 g/mol

IUPAC Name

ethyl 2-[[N'-cyclohexyl-N-(2-methylquinolin-4-yl)carbamimidoyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C23H27N5O2S/c1-3-30-21(29)20-14-31-23(27-20)28-22(25-16-9-5-4-6-10-16)26-19-13-15(2)24-18-12-8-7-11-17(18)19/h7-8,11-14,16H,3-6,9-10H2,1-2H3,(H2,24,25,26,27,28)

InChI Key

MKQCTDFHNGWRNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=NC2CCCCC2)NC3=CC(=NC4=CC=CC=C43)C

Origin of Product

United States

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